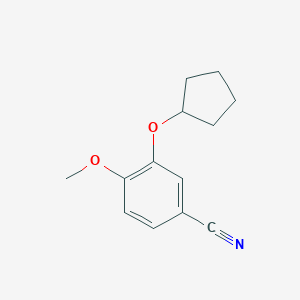

3-(环戊基氧基)-4-甲氧基苯甲腈

描述

3-(Cyclopentyloxy)-4-methoxybenzonitrile (CPMB) is a synthetic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with an aromatic odor, and has been used in various studies for its unique properties. CPMB is used in biochemical and physiological studies to study the effects of certain compounds on the body, as well as in synthetic chemistry to study the synthesis of new compounds. In

科学研究应用

罗利普兰的对映选择性合成

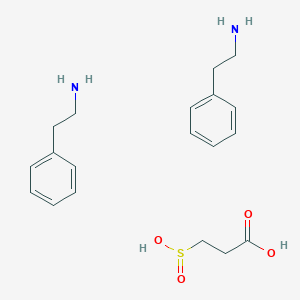

“3-(环戊基氧基)-4-甲氧基苯甲腈” 用于罗利普兰的对映选择性合成 . 罗利普兰的两种对映异构体均已从一个共同中间体 rac-3-(3’-环戊基氧基-4’-甲氧基)苯基-4-硝基丁酸中大量制备 .

磷酸二酯酶抑制剂

由“3-(环戊基氧基)-4-甲氧基苯甲腈”合成的罗利普兰以其对重组环状AMP选择性磷酸二酯酶(PDE4)亚型的抑制活性而闻名 .

罗利普兰的生物活性

罗利普兰可以从“3-(环戊基氧基)-4-甲氧基苯甲腈”中合成,具有多种生物活性。 它以其催吐、抗炎、免疫抑制、抗抑郁、推定的抗帕金森病和神经保护作用而闻名 .

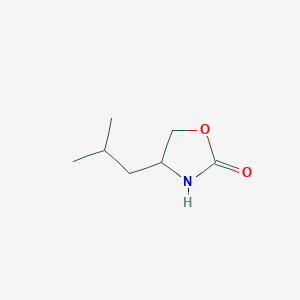

2-(3-环戊基氧基-4-甲氧基-苯基)-4-苯基-丁-3-炔胺盐酸盐的合成

“3-(环戊基氧基)-4-甲氧基苯甲腈”也用于2-(3-环戊基氧基-4-甲氧基-苯基)-4-苯基-丁-3-炔胺盐酸盐的合成 .

3-[3-(环戊基氧基)-4-甲氧基苯基]丙烯酸的合成

“3-(环戊基氧基)-4-甲氧基苯甲腈”的另一个应用是在3-[3-(环戊基氧基)-4-甲氧基苯基]丙烯酸的合成中 .

环戊基异香兰素的合成

未来方向

The development of Phosphodiesterase-4 inhibitors, such as 3-(Cyclopentyloxy)-4-methoxybenzonitrile, has been a topic of interest in recent years . These compounds have potential applications in the treatment of various diseases, such as chronic obstructive pulmonary disease. Future research will likely focus on optimizing the synthesis process, understanding the mechanism of action, and exploring potential applications .

作用机制

Target of Action

The primary targets of 3-(Cyclopentyloxy)-4-methoxybenzonitrile are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . These enzymes play a crucial role in cellular signal transduction pathways. They regulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline, which cannot pass through the cell membrane.

Mode of Action

3-(Cyclopentyloxy)-4-methoxybenzonitrile acts as an inhibitor of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . By inhibiting these enzymes, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within cells. This leads to a variety of downstream effects, depending on the specific cell type and the signaling pathways that are activated.

Biochemical Pathways

The increase in cAMP levels affects multiple biochemical pathways. cAMP is a second messenger, involved in the regulation of glycogen, sugar, and lipid metabolism. It activates protein kinase A (PKA), leading to phosphorylation of various proteins, altering their activity and thereby the metabolic pathways they regulate .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining the concentration of the drug in the body over time .

Result of Action

The increase in intracellular cAMP levels due to the action of 3-(Cyclopentyloxy)-4-methoxybenzonitrile can have various effects at the molecular and cellular level. These effects depend on the specific cell type and the signaling pathways that are activated. For instance, in some cells, increased cAMP levels can lead to changes in gene expression, cell growth, and differentiation .

属性

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBXUQZYMCKLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381395 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159783-16-1 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

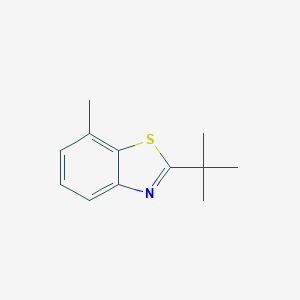

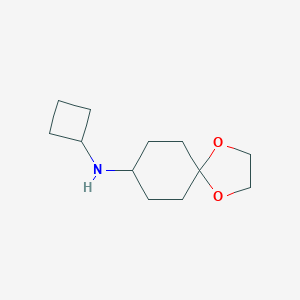

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)

![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)

![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)

![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)